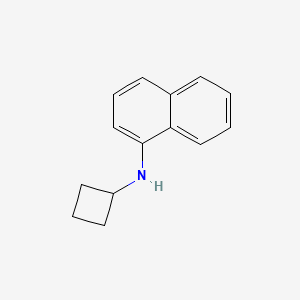

N-cyclobutylnaphthalen-1-amine

Description

N-cyclobutylnaphthalen-1-amine is a secondary amine featuring a naphthalene ring system substituted with a cyclobutyl group at the primary amine position. This compound belongs to a broader class of naphthalen-1-amine derivatives, which are of interest due to their applications in medicinal chemistry, catalysis, and materials science .

Properties

Molecular Formula |

C14H15N |

|---|---|

Molecular Weight |

197.27 g/mol |

IUPAC Name |

N-cyclobutylnaphthalen-1-amine |

InChI |

InChI=1S/C14H15N/c1-2-9-13-11(5-1)6-3-10-14(13)15-12-7-4-8-12/h1-3,5-6,9-10,12,15H,4,7-8H2 |

InChI Key |

NFSGLWNNLJGLHF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)NC2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutylnaphthalen-1-amine typically involves the reaction of naphthalen-1-amine with cyclobutyl halides under basic conditions. One common method is the nucleophilic substitution reaction where naphthalen-1-amine reacts with cyclobutyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

N-cyclobutylnaphthalen-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of naphthalen-1-amine derivatives with oxidized cyclobutyl groups.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the cyclobutyl group to a cyclobutane ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

Oxidation: Naphthalen-1-amine derivatives with oxidized cyclobutyl groups.

Reduction: Cyclobutane derivatives of naphthalen-1-amine.

Substitution: Halogenated or nitro-substituted naphthalen-1-amine derivatives.

Scientific Research Applications

N-cyclobutylnaphthalen-1-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of N-cyclobutylnaphthalen-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

N-(naphthalen-1-ylmethyl)benzylamine

- Structure : Features a benzyl group linked via a methylene bridge to the naphthalen-1-amine.

- Synthesis : Prepared via Schiff base intermediates using naphthalene-1-carboxaldehyde and substituted benzylamines .

- Key Differences : The benzyl group introduces greater steric bulk and aromaticity compared to the cyclobutyl group in N-cyclobutylnaphthalen-1-amine.

N-phenylnaphthalen-1-amine

- Structure : Direct phenyl substitution on the naphthalen-1-amine nitrogen (C₁₆H₁₃N, MW: 211.30 g/mol) .

N-(cyclobutylmethyl)naphthalen-1-amine

Electronic and Steric Considerations

- Cyclobutyl Group : The strained four-membered ring in this compound introduces significant steric hindrance and torsional strain, which may influence reactivity and binding interactions.

- Dimethoxybenzylidene Derivatives : Compounds like N-(2,3-dimethoxybenzylidene)-naphthalen-1-amine exhibit extended conjugation due to the Schiff base structure (C=N bond length: ~1.29 Å) . These are more planar and electronically delocalized compared to this compound.

Physicochemical and Spectroscopic Data

Biological Activity

N-cyclobutylnaphthalen-1-amine is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its naphthalene backbone substituted with a cyclobutyl group and an amine functional group. Its molecular formula is , and it exhibits properties typical of aromatic amines, including potential interactions with biological targets through hydrogen bonding and π-π stacking.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro experiments demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

- Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Apoptosis induction |

| A549 (Lung) | 12.8 | Cell cycle arrest (G2/M phase) |

| HeLa (Cervical) | 10.5 | Caspase activation |

Antimicrobial Activity

This compound has also shown promising antimicrobial activity against a range of pathogens. Its effectiveness varies depending on the microorganism, with notable activity against both Gram-positive and Gram-negative bacteria.

- Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:

- DNA Intercalation : The planar structure of the naphthalene moiety allows intercalation between DNA base pairs, potentially leading to disruption in replication.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit key enzymes involved in cancer cell metabolism, such as topoisomerases.

Case Studies

Several case studies have documented the effects of this compound in various experimental setups:

-

Case Study on Breast Cancer Cells :

- A study conducted on MCF-7 cells showed that treatment with this compound at concentrations ranging from 5 to 20 µM resulted in a dose-dependent increase in apoptosis markers, including cleaved PARP and caspase activation.

-

Case Study on Bacterial Infections :

- In an animal model of bacterial infection, administration of this compound significantly reduced bacterial load in tissues infected with Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.